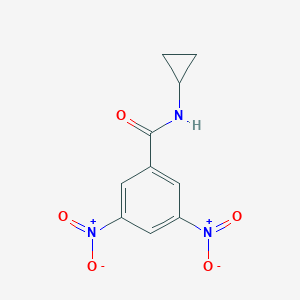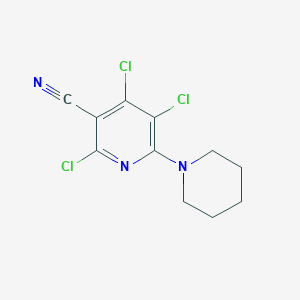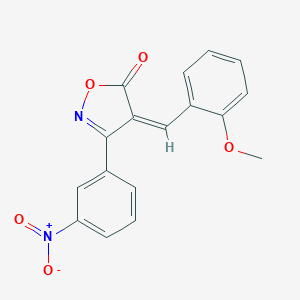
N-ciclopropil-3,5-dinitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C10H9N3O5. It is a derivative of 3,5-dinitrobenzamide, where a cyclopropyl group is attached to the nitrogen atom of the amide group.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3,5-dinitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, particularly against fungal infections.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives have been explored for their biological activities, including antifungal and antibacterial properties.
Mecanismo De Acción
Target of Action
N-cyclopropyl-3,5-dinitrobenzamide, like other 3,5-dinitrobenzamide derivatives, primarily targets fungal cells . The compound’s primary targets are the fungal cell membranes . These membranes play a crucial role in maintaining the integrity and functionality of the fungal cells.
Mode of Action
The compound interacts with its targets through a mechanism that involves the fungal cell membrane .
Biochemical Pathways
Given its antifungal activity, it is likely that the compound interferes with essential biochemical pathways in fungal cells, such as the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Result of Action
The result of N-cyclopropyl-3,5-dinitrobenzamide’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity against various strains of Candida . By disrupting the normal functioning of the fungal cell membrane, the compound causes the death of the fungal cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with cyclopropylamine. The process can be summarized as follows:
Formation of 3,5-dinitrobenzoyl chloride: 3,5-dinitrobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride.
Amidation Reaction: The 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base, such as triethylamine, to yield N-cyclopropyl-3,5-dinitrobenzamide.
Industrial Production Methods: While specific industrial production methods for N-cyclopropyl-3,5-dinitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product would be N-cyclopropyl-3,5-diaminobenzamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Comparación Con Compuestos Similares
3,5-Dinitrobenzamide: The parent compound, which lacks the cyclopropyl group.
N-cyclopropyl-3,5-diaminobenzamide: A reduced form of N-cyclopropyl-3,5-dinitrobenzamide.
Comparison:
N-cyclopropyl-3,5-dinitrobenzamide vs. 3,5-Dinitrobenzamide: The addition of the cyclopropyl group in N-cyclopropyl-3,5-dinitrobenzamide enhances its lipophilicity and potentially its biological activity.
N-cyclopropyl-3,5-dinitrobenzamide vs. N-cyclopropyl-3,5-diaminobenzamide: The reduced form (N-cyclopropyl-3,5-diaminobenzamide) may exhibit different reactivity and biological properties due to the presence of amino groups instead of nitro groups.
Propiedades
IUPAC Name |
N-cyclopropyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHTALKRBFSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B391824.png)
![2-{[3-(Butylsulfanyl)-2-hydroxypropyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391826.png)
![2-(3,4-dimethoxyphenyl)-1-(4-ethylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391827.png)
![1-(4-Bromophenyl)-4-[(2,6-dimethylphenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391829.png)
![N-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B391831.png)
![2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391832.png)

![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B391835.png)
![2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B391841.png)
![2-(2-hydroxy-3,5-diiodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391842.png)
![2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B391844.png)
![2-[(5-{2-nitrophenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391845.png)
![N-(4-chloro-2-methylphenyl)-N-{2-[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391846.png)
